molecular formula C15H23N3O2 B14386563 N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide CAS No. 87837-77-2

N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide

Cat. No.: B14386563
CAS No.: 87837-77-2
M. Wt: 277.36 g/mol
InChI Key: FWCLUABZYCLJHM-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide typically involves the reaction of 4-(dimethylamino)aniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Dimethylamino)phenyl]carbamoyl}butanamide
  • N-{[4-(Dimethylamino)phenyl]carbamoyl}pentanamide
  • N-{[4-(Dimethylamino)phenyl]carbamoyl}heptanamide

Uniqueness

N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide is unique due to its specific chain length and the presence of the dimethylamino group, which imparts distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

87837-77-2

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamoyl]hexanamide

InChI

InChI=1S/C15H23N3O2/c1-4-5-6-7-14(19)17-15(20)16-12-8-10-13(11-9-12)18(2)3/h8-11H,4-7H2,1-3H3,(H2,16,17,19,20)

InChI Key

FWCLUABZYCLJHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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